molecular formula C23H23ClN4O3 B6073606 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-chloro-2-methylphenyl)propanamide

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-chloro-2-methylphenyl)propanamide

Cat. No.: B6073606
M. Wt: 438.9 g/mol
InChI Key: RHVXCBWCPZOQAA-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-chloro-2-methylphenyl)propanamide is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-chloro-2-methylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of a suitable precursor to form the pyridazinone ring.

    Substitution Reactions: Introduction of the acetylamino and methyl groups onto the phenyl ring through electrophilic aromatic substitution.

    Amide Bond Formation: Coupling of the pyridazinone derivative with 5-chloro-2-methylphenylpropanoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetylamino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-chloro-2-methylphenyl)propanamide: shares structural similarities with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetylamino and chloro groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(5-chloro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-13-5-7-17(11-20(13)25-16(4)29)19-9-10-22(30)28(27-19)15(3)23(31)26-21-12-18(24)8-6-14(21)2/h5-12,15H,1-4H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVXCBWCPZOQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC(=C3)Cl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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